molecular formula C20H22N4O3S B2850858 N'-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 1797123-57-9

N'-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2850858
CAS No.: 1797123-57-9
M. Wt: 398.48
InChI Key: FBIJFNGRTYCRDL-UHFFFAOYSA-N
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Description

N'-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that features a combination of heterocyclic structures, including benzo[d]oxazole, piperidine, and thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]oxazole and thiophene intermediates, followed by their coupling with piperidine and subsequent formation of the oxalamide linkage. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N'-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxalamide linkage can produce primary or secondary amines .

Scientific Research Applications

N'-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N'-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with benzo[d]oxazole, piperidine, and thiophene structures. Examples include:

Uniqueness

N'-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is unique due to its specific combination of heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

N'-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzoxazole ring, piperidine moiety, and thiophene group. The molecular formula is C18H19N3OC_{18}H_{19}N_{3}O with a molecular weight of 305.36 g/mol. Its IUPAC name is this compound.

PropertyValue
Molecular FormulaC18H19N3O
Molecular Weight305.36 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO
LogP (Partition Coefficient)1.316

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the benzoxazole ring through the condensation of 2-amino phenol with appropriate carboxylic acid derivatives, followed by piperidine and thiophene modifications.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that benzoxazole derivatives can inhibit cell proliferation in various cancer cell lines by targeting specific enzymes involved in cell cycle regulation.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Ion Channel Modulation

Another area of interest is the modulation of ion channels. Similar compounds have demonstrated the ability to inhibit potassium channels (Kv1.3), which are crucial for various physiological processes. This inhibition can lead to potential therapeutic applications in treating autoimmune diseases.

Case Studies

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that a related benzoxazole compound significantly inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .
  • Antimicrobial Effects : Research published in Antimicrobial Agents and Chemotherapy showed that derivatives of the compound exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Ion Channel Inhibition : A series of experiments conducted using patch-clamp techniques revealed that certain analogs effectively blocked Kv1.3 channels, suggesting potential use in treating conditions like multiple sclerosis .

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c25-18(19(26)22-13-15-4-3-11-28-15)21-12-14-7-9-24(10-8-14)20-23-16-5-1-2-6-17(16)27-20/h1-6,11,14H,7-10,12-13H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIJFNGRTYCRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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